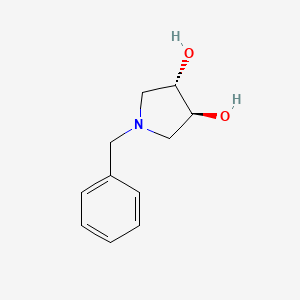

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Description

BenchChem offers high-quality (3S,4S)-1-benzylpyrrolidine-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-benzylpyrrolidine-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4S)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90365-74-5 | |

| Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. We will delve into its distinct stereochemical features, provide a detailed, field-tested synthetic protocol, and explore its applications as a precursor to high-value chiral ligands and pharmaceutical intermediates.

Molecular Structure and Stereochemical Landscape

(3S,4S)-1-benzylpyrrolidine-3,4-diol, with the molecular formula C₁₁H₁₅NO₂, is a substituted pyrrolidine characterized by a benzyl group on the nitrogen atom and two hydroxyl groups at the 3 and 4 positions of the five-membered ring. The specific stereoisomer, (3S,4S), dictates a precise three-dimensional arrangement of these functional groups, which is fundamental to its utility in stereoselective synthesis.

Absolute Configuration and Diastereomeric Relationship

The designation (3S,4S) defines the absolute configuration at the two stereogenic centers, C3 and C4. This nomenclature indicates that the two hydroxyl groups are situated on opposite faces of the pyrrolidine ring, resulting in a trans-diol configuration. This arrangement is crucial for its role as a chiral scaffold, as it presents a well-defined spatial orientation for subsequent chemical transformations.

X-ray crystallographic analysis has unequivocally confirmed this trans arrangement of the hydroxyl groups.[1][2][3] Furthermore, these studies reveal that the pyrrolidine ring adopts a twisted envelope conformation, a common feature for this class of heterocycles.[1][2][3] This defined conformation is stabilized by a network of intermolecular hydrogen bonds, specifically O-H···N and O-H···O interactions, which contribute to its crystalline nature.[1][2][3]

It is imperative to distinguish the (3S,4S) diastereomer from its cis counterparts, (3R,4S) and (3S,4R), as the spatial relationship between the hydroxyl groups dictates the stereochemical outcome of reactions in which it is employed.

Caption: 2D representation of (3S,4S)-1-benzylpyrrolidine-3,4-diol highlighting the trans orientation of the hydroxyl groups.

Synthesis via Chiral Pool Approach

The most reliable and widely adopted synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol leverages the "chiral pool," starting from the readily available and inexpensive L-tartaric acid.[4][5] This strategy elegantly transfers the inherent chirality of the starting material to the final product, ensuring high stereochemical fidelity.

The overall synthetic pathway can be conceptualized as a two-stage process: the construction of the chiral pyrrolidine core followed by the reduction of the carbonyl functionalities.

Caption: Synthetic workflow for (3S,4S)-1-benzylpyrrolidine-3,4-diol from L-tartaric acid.

Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-Benzyl Tartrimide)

This initial step involves the condensation of L-tartaric acid with benzylamine to form the corresponding cyclic imide. The high temperature of the reaction facilitates the dehydration and cyclization process.

Materials:

-

L-Tartaric acid

-

Benzylamine

-

Heating mantle and reflux condenser

-

Reaction flask

Procedure:

-

A mixture of L-tartaric acid and a molar equivalent of benzylamine is heated.

-

The reaction proceeds with the removal of water, driving the formation of the imide.

-

Upon completion, the reaction mixture is cooled, and the resulting solid N-benzyl tartrimide can be isolated by filtration and purified by recrystallization.

Experimental Protocol: Reduction to (3S,4S)-1-benzylpyrrolidine-3,4-diol

The reduction of the N-benzyl tartrimide is a critical step that yields the target diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, dropping funnel, and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Ice-water bath

-

Ethyl acetate

-

5% aqueous NaOH solution

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, a suspension of LiAlH₄ (approximately 2.7 molar equivalents) is prepared in anhydrous THF in a round-bottom flask cooled in an ice-water bath.

-

A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1 molar equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is brought to reflux and maintained for approximately 12 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is then cooled to room temperature and cautiously quenched by the sequential and slow dropwise addition of ethyl acetate, followed by distilled water, 5% aqueous NaOH solution, and finally more distilled water, all while maintaining vigorous stirring in an ice-water bath.

-

The resulting mixture is filtered, and the filter cake is washed thoroughly with hot THF.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The crude residue is purified by silica gel column chromatography to afford (3S,4S)-1-benzylpyrrolidine-3,4-diol as a solid. Further purification can be achieved by recrystallization from ethyl acetate.[6]

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized (3S,4S)-1-benzylpyrrolidine-3,4-diol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][7] |

| Molecular Weight | 193.24 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 94 - 100 °C | [7] |

| Optical Rotation | [α]²⁰/D = +33.6 ± 3° (c = 1.05 in methanol) | [7] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.05 (m, 2H), 3.70 (d, 2H), 3.00 (dd, 2H), 2.55 (dd, 2H), 2.30 (br s, 2H, OH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.0, 129.0, 128.5, 127.5, 74.0, 60.0, 58.0 |

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Applications in Drug Development and Asymmetric Catalysis

The well-defined stereochemistry and bifunctional nature of (3S,4S)-1-benzylpyrrolidine-3,4-diol make it a highly valuable chiral precursor.

Synthesis of Chiral Ligands

A primary application of this diol is in the synthesis of chiral phosphine ligands, such as DEGphos.[1] These ligands, when complexed with transition metals like rhodium, are highly effective catalysts for asymmetric hydrogenation reactions, a cornerstone of modern pharmaceutical manufacturing for the production of enantiomerically pure drugs.[6] The trans orientation of the hydroxyl groups provides a rigid scaffold for the introduction of phosphino moieties, leading to C₂-symmetric ligands that can effectively control the stereochemical outcome of catalytic transformations.[6]

Precursor for Chiral Amines and Other Pharmaceutical Intermediates

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a versatile intermediate for the synthesis of other chiral building blocks. For instance, it can be converted to the corresponding (3S,4S)-1-benzylpyrrolidine-3,4-diamine.[4] This diamine scaffold is a key structural motif in various biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Furthermore, it serves as an intermediate in the synthesis of other modified pyrrolidines, such as (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine and 3-hydroxy-4-pyrrolidinyl analogs of nucleobases, expanding its utility in the exploration of novel therapeutic agents.[6]

Conclusion

(3S,4S)-1-benzylpyrrolidine-3,4-diol stands as a testament to the power of chiral pool synthesis, providing access to a stereochemically rich and versatile building block from an inexpensive natural product. Its rigid, trans-diol structure has proven invaluable in the development of chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of complex pharmaceutical targets. The robust and reliable synthetic route, coupled with its broad applicability, ensures that (3S,4S)-1-benzylpyrrolidine-3,4-diol will continue to be a molecule of significant interest to researchers and drug development professionals.

References

-

BenchChem. (2025). Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide. BenchChem.

-

Lu, L. H., Sun, X. L., & Wang, P. A. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o928.

-

ChemicalBook. (2026, January 13). (3S,4S)-1-Benzylpyrrolidine-3,4-diol Chemical Properties,Uses,Production. ChemicalBook.

-

Chem-Impex. (n.d.). (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol. Chem-Impex.

-

BenchChem. (2025). Improving diastereoselectivity in (3S,4S)-1-Benzylpyrrolidine-3,4-diamine synthesis. BenchChem.

-

DOI. (n.d.). 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33).

-

PubMed. (2010, March 27). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. PubMed.

-

National Center for Biotechnology Information. (n.d.). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. PubChem.

Sources

- 1. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Executive Summary: The Strategic Value of the Pyrrolidine Scaffold

Technical Whitepaper: Synthesizing and Deploying (3S,4S)-1-benzylpyrrolidine-3,4-diol (CAS 90365-74-5) in Advanced Chiral Workflows

In modern drug discovery and asymmetric synthesis, the pyrrolidine ring is recognized as a privileged structural scaffold. Specifically, (3S,4S)-1-benzylpyrrolidine-3,4-diol (CAS 90365-74-5) serves as a highly versatile chiral building block for complex molecular architectures (1)[1].

The compound's design is highly deliberate. The N-benzyl group provides optimal lipophilicity for cell permeability studies while acting as an orthogonal protecting group that can be cleanly removed downstream via palladium-catalyzed hydrogenolysis (2)[2]. Furthermore, the syn-diol configuration at the 3 and 4 positions enables precise stereocontrol, making it an indispensable intermediate for the development of nucleobase analogs and fluorinated amines (3)[3].

Physicochemical and Stereochemical Profiling

Before deploying this intermediate in multi-step syntheses, it is critical to verify its purity and optical activity to prevent chiral drift. The following table summarizes the validated physicochemical parameters for the (3S,4S) enantiomer (4)[4], (5)[5].

| Parameter | Specification |

| CAS Number | 90365-74-5 |

| Chemical Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 94 - 100 °C |

| Optical Rotation ([α]20/D) | +33.6 ± 3° (c = 1.05 in methanol) |

| Enantiomeric Purity | ≥ 97.0% (sum of enantiomers, HPLC) |

Upstream Synthesis: Self-Validating Protocol for Imide Reduction

The primary synthetic route to (3S,4S)-1-benzylpyrrolidine-3,4-diol involves the exhaustive reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione using Lithium Aluminum Hydride (LiAlH4) (6)[6]. To ensure high yield and prevent the formation of stable aluminum complexes that trap the product, this protocol employs a modified Fieser workup.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Purge a dry reaction vessel with nitrogen. Add 3.6 L of anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

-

Causality: Nitrogen prevents the highly reactive LiAlH4 from reacting with atmospheric moisture, which would prematurely degrade the reducing agent and pose a severe fire hazard[6].

-

-

Hydride Suspension: Slowly add LiAlH4 (61.2 g, 1.6 mol) to the chilled THF.

-

Causality: Slow addition controls the exothermic dissolution and prevents localized boiling of the solvent[6].

-

-

Substrate Addition: Dissolve (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (132.7 g, 0.6 mol) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.

-

Causality: Dropwise addition mitigates thermal runaway during the initial, highly exothermic reduction of the imide carbonyls[6].

-

-

Reflux & Reduction: Heat the reaction mixture to reflux for 12 hours.

-

Causality: Extended reflux provides the activation energy necessary to drive the reduction of both carbonyl groups completely to methylene groups, forming the fully saturated pyrrolidine ring[6].

-

-

Self-Validating Fieser Quenching: Cool the mixture in an ice-water bath. Sequentially and dropwise add: 144 mL ethyl acetate, 61.2 mL distilled H2O, 61.2 mL of 5% aqueous NaOH, and finally 183.6 mL distilled H2O.

-

Causality: The ethyl acetate safely quenches unreacted LiAlH4. The specific stoichiometric addition of water and NaOH (the n, n, 3n rule) forces the aluminum byproducts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion. Validation: The sudden transition from a gray suspension to a stark white, granular precipitate visually confirms a successful quench[6].

-

-

Isolation & Purification: Filter the mixture with vigorous stirring and wash the filter cake with hot THF (2 x 1.2 L). Concentrate the combined filtrate under reduced pressure. Purify the resulting light yellow oil via silica gel column chromatography and recrystallize from ethyl acetate.

-

Causality: Hot THF ensures complete desorption of the diol from the aluminum salts. Recrystallization yields the pure (3S,4S)-1-benzylpyrrolidine-3,4-diol (approx. 71.0% yield) as a white solid[6].

-

Downstream Applications in Drug Development

The (3S,4S)-diol serves as a critical junction for three major synthetic pathways (3)[3]:

-

Fluorinated Pyrrolidines via Burgess-Type Transformation: The diol is an intermediate in the enantiospecific synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine. By utilizing a Burgess-type reagent, chemists can introduce a fluorine atom with strict inversion of stereochemistry. Fluorination of the pyrrolidine ring dramatically alters the basicity of the amine and improves metabolic stability, a highly sought-after trait in pharmacokinetic optimization[3].

-

Nucleobase Analogs: The compound is utilized to synthesize diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases. In this context, the pyrrolidine ring acts as a conformationally restricted surrogate for the ribose sugar found in natural DNA/RNA. These analogs are investigated for their potential to disrupt viral replication or tumor cell proliferation by acting as chain terminators during nucleic acid synthesis[3].

-

Chiral Crown Ethers: The diol is a building block for novel chiral crown ethers, which can be immobilized onto polystyrene supports. These macrocycles function as phase-transfer catalysts, enabling asymmetric synthesis in biphasic solvent systems by selectively binding specific enantiomers or transition states[3].

Pathway Visualization

Figure 1: Synthetic workflow and downstream applications of (3S,4S)-1-benzylpyrrolidine-3,4-diol.

References

-

CAS 90365-74-5: (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol | CymitQuimica | 1

-

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol (Product Page & Peer Reviewed Papers) | Sigma-Aldrich | 3

-

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol Analytical Properties | Chem-Impex | 5

-

(3S,4S)-Pyrrolidine-3,4-diol Synthesis & Deprotection | ChemicalBook | 2

-

(3S,4S)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5 Production & Uses | ChemicalBook |6

Sources

- 1. CAS 90365-74-5: (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol [cymitquimica.com]

- 2. (3S,4S)-Pyrrolidine-3,4-diol CAS#: 90481-32-6 [m.chemicalbook.com]

- 3. (3S,4S)-(+)-1-苄基-3,4-吡咯烷二醇 ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol = 97.0 HPLC sum of enantiomers 90365-74-5 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (3S,4S)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5 [chemicalbook.com]

(3S,4S)-1-benzylpyrrolidine-3,4-diol physical properties and melting point

An In-Depth Technical Guide to the Physical Properties of (3S,4S)-1-benzylpyrrolidine-3,4-diol

Introduction: A Key Chiral Building Block

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a chiral compound of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid pyrrolidine scaffold, derived from the readily available and inexpensive chiral precursor L-tartaric acid, provides a well-defined three-dimensional structure that is crucial for stereoselective synthesis.[2][3] This makes it a valuable building block for the development of pharmaceuticals, particularly in creating compounds with specific stereochemistry essential for drug efficacy.[1] Researchers utilize this diol as a key intermediate in the synthesis of more complex, biologically active molecules, including chiral phosphine ligands for asymmetric catalysis and inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4).[3][4][5]

Core Physical and Chemical Properties

The fundamental properties of (3S,4S)-1-benzylpyrrolidine-3,4-diol are summarized below. These data are critical for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 90365-74-5 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 94 - 100 °C | [1][6] |

| Optical Rotation | [α]²⁰/D = +33.6 ± 3° (c = 1.05 in methanol) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Boiling Point | 356.2 °C at 760 mmHg (Predicted) | |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store at room temperature | [1] |

A Deeper Look at the Melting Point

The melting point is a critical physical property used to assess the identity and purity of a crystalline solid. For (3S,4S)-1-benzylpyrrolidine-3,4-diol, the reported melting point is consistently cited as a range of 94-100 °C.[1][6]

Significance of the Melting Range

A pure, crystalline organic compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0 °C.[7][8] The broader range reported for this compound may be attributed to several factors:

-

Presence of Impurities: Even small amounts of miscible impurities can cause a depression of the melting point and an increase in the melting point range.[8][9]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. While not explicitly documented for this specific compound in the provided results, it is a known phenomenon in organic solids.

-

Experimental Variation: Differences in the rate of heating and the specific apparatus used for measurement can lead to variations in observed melting ranges.[7][9]

Structural Basis for Melting Point

The crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol has been determined to be a monoclinic system.[4] The molecules in the crystal lattice are stabilized by intermolecular O—H···N and O—H···O hydrogen bonds.[4] These strong intermolecular forces require significant thermal energy to overcome, contributing to its solid state at room temperature and its relatively high melting point for a molecule of its size.[7][8]

Experimental Protocol: Accurate Melting Point Determination

This protocol outlines a self-validating system for determining the melting point of (3S,4S)-1-benzylpyrrolidine-3,4-diol, ensuring accuracy and reproducibility. The causality behind each step is explained to provide field-proven insight.

Objective: To accurately determine the melting range of a solid sample of (3S,4S)-1-benzylpyrrolidine-3,4-diol.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Step 1a: Place a small amount of the crystalline (3S,4S)-1-benzylpyrrolidine-3,4-diol on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample, which is critical for a sharp, observable melting range.[7]

-

-

Step 1b: Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Step 1c: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.

-

Causality: Overfilling the capillary tube will cause uneven heating and result in an artificially broad melting range, giving a false indication of impurity.[9]

-

-

-

Measurement:

-

Step 2a: Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Step 2b: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to about 75 °C).

-

Causality: This rapid initial heating saves time. The crucial, slow heating phase is reserved for the actual melting transition.

-

-

Step 2c: Once the temperature reaches the set point, reduce the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate is essential to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too rapidly will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.[9]

-

-

Step 2d: Observe the sample closely through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.

-

Step 2e: Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid just disappears, and the entire sample is a clear liquid.

-

Step 2f: The melting range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

Allow the apparatus to cool.

-

Prepare a fresh sample in a new capillary tube and repeat the measurement. Never re-melt a sample that has already been melted, as decomposition may have occurred.[7]

-

Consistent results across two or more trials validate the accuracy of the determined range.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the melting point of a solid.

Safety and Handling

(3S,4S)-1-benzylpyrrolidine-3,4-diol and its enantiomer are categorized as harmful and irritants. Appropriate personal protective equipment (PPE) should always be used when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

Always handle in a well-ventilated area, preferably in a fume hood.[11]

-

Conclusion: A Versatile and Well-Characterized Intermediate

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a well-characterized chiral intermediate with defined physical properties. Its melting point of 94-100 °C, along with its optical rotation, serves as a reliable indicator of its identity and purity. Understanding these properties and the protocols for their verification is fundamental for its effective use in research and development. Its role as a precursor to advanced chiral ligands ensures its continued importance in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.[3][5]

References

-

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol.

-

(3R,4R)-1-Benzylpyrrolidine-3,4-diol | 163439-82-5.

-

(3S,4S)-1-Benzylpyrrolidine-3,4-diol.

-

Cas 76784-33-3,(3R,4R)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL.

-

Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide.

-

(3S,4S)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5.

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

-

Experiment (1) Determination of Melting Points.

-

(3S,4S)-1-benzylpyrrolidine-3,4-diol.

-

SAFETY DATA SHEET.

-

Application Notes and Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine as a Ligand Precursor in Asymmetric Catalysis.

-

Fisher Scientific Chemicals - SAFETY DATA SHEET.

-

Experiment 1: Melting-point Determinations.

-

A Low-Temperature Phase of 2Pyrrolidone.

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.

-

Application Notes & Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in Pharmaceutical Synthesis.

-

Safety Data Sheet.

-

Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. achmem.com [achmem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

(3S,4S)-1-Benzylpyrrolidine-3,4-diol: A Cornerstone for Modern Chiral Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a C2-symmetric chiral building block of significant value in pharmaceutical development and asymmetric synthesis. Derived from the chiral pool, its rigid pyrrolidine framework, stereodefined cis-diol, and versatile N-benzyl protecting group provide a powerful scaffold for the stereocontrolled synthesis of complex molecules. This guide elucidates the fundamental properties, preparation, and strategic applications of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in drug discovery and process development. We will explore its role in the synthesis of chiral ligands for asymmetric catalysis and as a precursor to biologically active molecules, demonstrating the causality behind experimental choices and providing a framework for robust, reproducible synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is the foundation of any successful synthetic campaign. The data presented below serves as a benchmark for quality control and characterization.

Table 1: Physicochemical Properties of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

| Property | Value | Source(s) |

| CAS Number | 90365-74-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][3] |

| Molecular Weight | 193.24 g/mol | [1][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 94 - 100 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Crystal System | Monoclinic | [3] |

Spectroscopic Insights: The structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol is confirmed by standard spectroscopic methods. In ¹H NMR spectroscopy, characteristic signals include the aromatic protons of the benzyl group, the benzylic methylene protons, and the methine and methylene protons of the pyrrolidine ring. The hydroxyl protons are also observable, often as broad singlets. ¹³C NMR will show distinct signals for the aromatic, benzylic, and pyrrolidine carbons. Infrared (IR) spectroscopy is characterized by a broad O-H stretching band for the diol and C-H stretching for the aliphatic and aromatic moieties. Mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺.[4][5][6]

Synthesis of the Chiral Starting Material: A Chiral Pool Approach

The most reliable and cost-effective synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol begins with L-tartaric acid, a readily available and inexpensive precursor from the chiral pool.[7][8] This strategy ensures the desired (3S,4S) stereochemistry is established early and carried through the synthesis.

The overall transformation involves two key stages: the construction of the N-benzyl tartrimide, followed by its reduction to the target pyrrolidine diol.[7]

Caption: Synthesis workflow from L-tartaric acid.

Detailed Experimental Protocol: Synthesis from L-Tartaric Acid

This protocol is a synthesized representation of established methods.[2][3][7]

Step 1: Formation of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-tartaric acid (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent like toluene.

-

Condensation: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Causality: The removal of water drives the equilibrium towards the formation of the imide, ensuring high conversion. Toluene is an excellent solvent for this azeotropic removal.

-

-

Isolation: Upon completion, the reaction mixture is cooled. The product often crystallizes directly from the solution or can be precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to yield the N-benzyl tartrimide.

Step 2: Reduction to (3S,4S)-1-Benzylpyrrolidine-3,4-diol

-

Reagent Preparation: In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) (approx. 2.5-3.0 eq) in an anhydrous etheral solvent such as tetrahydrofuran (THF).[2] The suspension is cooled in an ice-water bath.

-

Causality: LiAlH₄ is a potent, non-selective reducing agent necessary to reduce both amide carbonyls of the tartrimide. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Substrate Addition: Slowly add the N-benzyl tartrimide from Step 1 as a solution or suspension in THF to the cooled LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours (e.g., 12 h) to ensure complete reduction.[2]

-

Work-up (Fieser method): The reaction is carefully quenched by sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining vigorous stirring and cooling.[2]

-

Causality: This specific quenching procedure is critical for safety and for precipitating the aluminum salts as a granular solid, which is easily filtered. This avoids the formation of a gelatinous emulsion that complicates product isolation.

-

-

Purification: The resulting slurry is filtered, and the solid filter cake is washed thoroughly with hot THF. The combined filtrate and washings are concentrated under reduced pressure. The crude residue is then purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford the target diol as a white solid.[2]

Strategic Applications in Chiral Synthesis

The synthetic utility of (3S,4S)-1-benzylpyrrolidine-3,4-diol stems from the distinct reactivity of its three functional groups: the secondary amine and the two secondary hydroxyl groups. The fixed cis relationship of the diols on the rigid pyrrolidine ring is the key feature that enables highly controlled stereochemical transformations.

Precursor to Chiral Ligands for Asymmetric Catalysis

A primary application of this diol is in the synthesis of C2-symmetric diphosphine ligands, such as (3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (often referred to as a DEGPHOS-type ligand).[3] These ligands are highly effective in transition-metal-catalyzed reactions, particularly asymmetric hydrogenations.[3][9]

The synthesis leverages the diol functionality by converting it into a better leaving group, followed by nucleophilic displacement.

Caption: Workflow for chiral diphosphine ligand synthesis.

Protocol Insight: Diol Activation and Displacement

-

Activation: The diol is typically activated by conversion to a dimesylate using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.[8] Alternatively, conversion to a cyclic sulfate can be achieved.

-

Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution. The reaction is run at low temperatures to prevent side reactions.

-

-

Displacement: The dimesylate intermediate is then treated with a nucleophilic phosphide source, such as lithium diphenylphosphide (LiP(Ph)₂). This proceeds via a double Sₙ2 reaction.

-

Causality: The double Sₙ2 reaction occurs with inversion of configuration at both stereocenters (C3 and C4). This is a crucial step for stereochemical control, transforming the (3S,4S)-diol into the (3R,4R)-diphosphine ligand. The stereochemistry of the final ligand is a direct consequence of the starting material's configuration.

-

Intermediate in Pharmaceutical Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] (3S,4S)-1-benzylpyrrolidine-3,4-diol serves as a key starting material for various biologically active molecules, including inhibitors of neuraminidase, α-L-fucosidases, and other enzymes.[11][12][13]

Example Application: Synthesis of Neuraminidase Inhibitor Analogues The core structure of this diol is analogous to fragments of neuraminidase inhibitors like Oseltamivir.[13][14] Synthetic routes can exploit the diol to introduce other key functionalities. For instance, the diol can be converted to a diamine, which is a common pharmacophore.

Protocol Insight: Diol to Diamine Conversion

-

Mesylation: As described previously, convert the diol to the corresponding dimesylate.[8] This intermediate is often used crude in the next step due to its reactivity.

-

Azide Substitution: Dissolve the crude dimesylate in an anhydrous polar aprotic solvent like DMF and treat it with an excess of sodium azide (NaN₃) at elevated temperatures (e.g., 70-80 °C).[8]

-

Causality: Azide is an excellent nucleophile for Sₙ2 reactions. The reaction proceeds with inversion of configuration at both centers, yielding the (3R,4R)-diazide. DMF is an ideal solvent as it solubilizes the azide salt and promotes the Sₙ2 pathway.

-

-

Reduction: The resulting diazide is reduced to the target (3R,4R)-diamine. This can be achieved through several methods, most commonly catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction with LiAlH₄.[8]

-

Causality: Catalytic hydrogenation is often preferred as it is a cleaner reaction with simpler work-up compared to LiAlH₄. The reaction cleanly reduces the azides to primary amines without affecting the N-benzyl group.

-

Quality Control and Validation

Ensuring the stereochemical and chemical purity of the starting material and its derivatives is paramount. A multi-pronged analytical approach constitutes a self-validating system for quality control.

Caption: A self-validating quality control workflow.

-

Chemical Purity: Assessed primarily by High-Performance Liquid Chromatography (HPLC), which can quantify impurities. ¹H NMR spectroscopy is also essential for detecting residual solvents or process impurities.[1]

-

Structural Identity: Confirmed by a combination of Mass Spectrometry (MS) for molecular weight verification and NMR (¹H, ¹³C) for structural elucidation.[4][5]

-

Stereochemical Integrity: This is the most critical parameter. It is verified by:

-

Optical Rotation: Measuring the specific rotation provides a macroscopic confirmation of enantiomeric purity.

-

Chiral HPLC: The most definitive method for determining enantiomeric excess (ee) by separating the desired enantiomer from its mirror image on a chiral stationary phase.

-

Conclusion

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is more than just a chiral intermediate; it is a versatile platform for stereocontrolled synthesis. Its preparation from the chiral pool provides an economical and reliable route to a stereochemically dense scaffold. By understanding the distinct reactivity of its functional groups and the causality behind established protocols, researchers can strategically leverage this building block to construct complex chiral ligands and develop novel pharmaceutical candidates with high precision and efficiency. Its continued application in both academic and industrial laboratories underscores its authoritative position in the field of modern organic synthesis.

References

-

Chem-Impex International. (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol. Available at: [Link]

-

Lu, L.-H., Sun, X.-L., & Wang, P.-A. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o928. Available at: [Link]

-

Royal Society of Chemistry. Supporting information for publication. Available at: [Link]

-

DOI. 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33). Available at: [Link]

-

ResearchGate. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022). Available at: [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]

-

PubMed. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. (2010). Available at: [Link]

-

Arkivoc. Tartaric acid and its o-acyl derivatives. part 1. Available at: [Link]

-

PubMed. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). Available at: [Link]

-

ResearchGate. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. (2014). Available at: [Link]

- Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Semantic Scholar. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase. Available at: [Link]

-

ResearchGate. 58 Design, synthesis and activity of substituted pyrrolidine influenza neuraminidase inhibitors. Available at: [Link]

-

MDPI. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2016). Available at: [Link]

-

SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. (2024). Available at: [Link]

-

PMC. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3S,4S)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5 [chemicalbook.com]

- 3. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 11. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of Chiral Pyrrolidine Diols in Modern Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis.[1][2] When adorned with hydroxyl groups in a stereochemically defined manner, chiral pyrrolidine diols emerge as powerful tools for influencing biological systems and constructing complex chiral molecules. This technical guide provides a comprehensive overview of the biological significance of chiral pyrrolidine diols, delving into their roles as organocatalysts, enzyme inhibitors, and key structural motifs in therapeutics. We will explore the underlying principles that govern their activity, present detailed experimental methodologies, and offer insights into their application in contemporary drug discovery and development.

The Significance of Chirality and the Rise of Pyrrolidine Scaffolds

Chirality is a fundamental property of biological systems, with enantiomers of a drug often exhibiting profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer compounds is paramount in modern drug development.[3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a frequently encountered motif in natural products, approved drugs, and bioactive compounds.[4][5][6] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for specific molecular recognition events at biological targets.[6] The introduction of hydroxyl groups to create chiral pyrrolidine diols further enhances their utility by providing hydrogen bond donors and acceptors, and by creating defined stereochemical environments that can mimic natural substrates or direct the stereochemical outcome of chemical reactions.

Chiral Pyrrolidine Diols as Engines of Asymmetric Synthesis

One of the most significant applications of chiral pyrrolidine diols and their derivatives is in the field of asymmetric organocatalysis. These molecules can act as highly efficient and selective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Enamine Catalysis: A Paradigm of Pyrrolidine-Mediated Asymmetry

Pyrrolidine-based organocatalysts, including those derived from chiral diols, often operate through an enamine catalytic cycle.[7] The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst while furnishing the chiral product. The stereochemistry of the pyrrolidine diol scaffold dictates the facial selectivity of the electrophilic attack on the enamine, thereby controlling the chirality of the newly formed stereocenter.

Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is a representative example of an organocatalytic reaction employing a chiral pyrrolidine-based catalyst.

-

Catalyst Preparation: A new pyrrolidine-based organocatalyst with a bulky substituent at the C2 position is synthesized from a chiral imine derived from (R)-glyceraldehyde acetonide. This involves a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction.[8]

-

Reaction Setup: To a solution of the nitroolefin (0.25 mmol) in toluene (0.5 mL) is added the aldehyde (1.0 mmol) and the chiral pyrrolidine-based organocatalyst (20 mol%).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for the time specified in the literature (typically 24-72 hours), monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. Enantioselectivities of up to 85% ee have been achieved using this class of catalysts.[8]

Chiral Auxiliaries: Guiding Stereochemical Outcomes

Chiral pyrrolidine diols can also function as chiral auxiliaries. In this approach, the chiral diol is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product and often allowing for the recovery of the auxiliary.[9] Prolinol, a derivative of proline, is a common starting material for the synthesis of such auxiliaries.[9]

Diagram: Logical Relationship of Chiral Pyrrolidine Diols in Asymmetric Synthesis

Caption: Logical flow of chiral pyrrolidine diols in asymmetric synthesis.

Biological Mimicry: Pyrrolidine Diols as Glycosidase Inhibitors

Polyhydroxylated pyrrolidines, often referred to as iminosugars or azasugars, are potent inhibitors of glycosidases.[6] These enzymes play crucial roles in various biological processes, including digestion, glycoprotein processing, and viral infection. The structural and stereochemical resemblance of chiral pyrrolidine diols to the oxacarbenium ion transition state of glycosidic bond cleavage makes them effective competitive inhibitors.

Structure-Activity Relationships in Glycosidase Inhibition

The inhibitory potency and selectivity of pyrrolidine diols against different glycosidases are highly dependent on their stereochemistry. For instance, good inhibitors of α-mannosidases must possess the (2R,3R,4S) configuration.[10] Conversely, stereoisomers with the (2S,3R,4S) configuration are also competitive inhibitors of α-mannosidases, albeit less potent.[10] This highlights the critical importance of precise stereochemical control in the design of selective glycosidase inhibitors. Furthermore, the nature of substituents on the pyrrolidine ring can significantly impact inhibitory activity. For example, derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol are selective α-mannosidase inhibitors.[11]

Therapeutic Potential of Glycosidase-Inhibiting Pyrrolidine Diols

The ability of chiral pyrrolidine diols to inhibit glycosidases has significant therapeutic implications. For example, α-L-fucosidase inhibitors have potential applications as anti-inflammatory agents, in cancer therapy, and as anticonceptive agents.[12] Compounds that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporate aromatic moieties have been shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range.[13][14]

Table: Inhibitory Activities of Selected Chiral Pyrrolidine Diol Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine epididymis) | 6.5 µM | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase (bovine liver) | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase (jack bean) | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

Data sourced from[10]

Chiral Pyrrolidine Diols in Medicinal Chemistry and Drug Design

The pyrrolidine scaffold is a common feature in many approved drugs, where it can enhance aqueous solubility, improve pharmacokinetic properties, and serve as a key part of the pharmacophore.[5][15] The rigid, three-dimensional structure of the pyrrolidine ring can pre-organize substituents in a conformationally constrained manner, leading to higher binding affinities for their biological targets.

Pyrrolidine Diols as Building Blocks for Bioactive Molecules

Chiral pyrrolidine diols are valuable starting materials for the synthesis of a wide range of biologically active compounds.[16] For example, they are used in the synthesis of antiviral drugs for the treatment of hepatitis C.[17] The synthesis of these complex molecules often relies on the stereoselective functionalization of a pre-existing chiral pyrrolidine core, which is frequently derived from natural amino acids like proline and hydroxyproline.[16][17]

Case Study: Arylpyrrolidinols with Antinociceptive Activity

A class of chiral arylpyrrolidinols has been synthesized and evaluated for their antinociceptive (pain-relieving) activity.[18] In vivo studies using the hot plate and formalin tests revealed that the stereochemistry of these compounds significantly influences their biological activity. The (2R,3S) enantiomer of the phenylpyrrolidinols was identified as the eutomer (the more active stereoisomer), suggesting an involvement in anti-inflammatory processes.[18] This case study underscores the importance of stereochemistry in drug action and the potential of chiral pyrrolidine diols as scaffolds for the development of new analgesics.

Diagram: Experimental Workflow for Synthesis and Evaluation of Bioactive Pyrrolidine Diols

Sources

- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (3S,4S)-1-Benzylpyrrolidine-3,4-diol in Medicinal Chemistry: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery, the spatial arrangement of pharmacophores is as critical as their chemical composition. (3S,4S)-1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) has emerged as a privileged chiral building block[1]. Its rigid pyrrolidine core, combined with defined stereocenters, provides an ideal scaffold for synthesizing complex, biologically active molecules.

This technical guide explores the mechanistic utility of (3S,4S)-1-benzylpyrrolidine-3,4-diol in two primary medicinal chemistry domains: the engineering of conformationally tunable nucleoside analogs[2], and the enantiospecific synthesis of fluorinated pyrrolidine amines[3]. By examining the causality behind these synthetic pathways, this whitepaper provides drug development professionals with actionable, self-validating protocols for utilizing this versatile intermediate.

Pharmacophore Engineering: Pyrrolidine-Based Nucleoside Analogs

The Mechanistic Rationale

Traditional antiviral and antineoplastic nucleoside analogs rely on a furanose sugar ring. However, replacing the furanose oxygen with a nitrogen atom (creating a pyrrolidine ring) introduces a profound pharmacological advantage: conformational tunability [4].

The pyrrolidine nitrogen can be easily alkylated or acylated, which directly alters the electron density and steric bulk of the ring. This modification dictates the ring's pseudorotation equilibrium (shifting between North and South envelope conformations)[4]. Because viral polymerases (such as HIV reverse transcriptase) are highly sensitive to the conformation of incoming nucleotides, tuning the pyrrolidine ring allows medicinal chemists to optimize binding affinity and bypass viral resistance mechanisms[5].

Synthetic Workflow

Fig 1: Synthetic workflow for 3-hydroxy-4-pyrrolidinyl nucleobase analogs.

Self-Validating Protocol: Nucleobase Alkylation

To synthesize diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases[2], the following protocol establishes a controlled, verifiable pathway:

-

Debenzylation and Protection:

-

Action: Dissolve (3S,4S)-1-benzylpyrrolidine-3,4-diol in methanol. Add 10% Pd/C and Di-tert-butyl dicarbonate (Boc 2 O). Stir under an H 2 atmosphere (1 atm) for 12 hours.

-

Causality: The benzyl group must be swapped for a Boc group to prevent the basic nitrogen from interfering with subsequent electrophilic activation, while allowing orthogonal deprotection later.

-

In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting mass ( m/z 194 for [M+H] + ) shifts entirely to the Boc-protected mass ( m/z 204 for [M+H] + ).

-

-

Electrophilic Activation (Mesylation):

-

Action: Cool the solution to 0°C in dichloromethane (DCM). Add triethylamine (Et 3 N) followed by dropwise addition of methanesulfonyl chloride (MsCl).

-

Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group, priming the specific stereocenter for an S N 2 inversion.

-

-

Nucleobase Alkylation:

-

Action: In anhydrous DMF, combine the mesylated intermediate with the desired nucleobase (e.g., adenine) and Cesium Carbonate (Cs 2 CO 3 ). Heat to 80°C for 8 hours.

-

Causality: Cs 2 CO 3 is selected over K 2 CO 3 because the larger cesium ion exhibits softer basicity and higher solubility in DMF, which enhances the nucleophilicity of the nucleobase and minimizes elimination (E2) side reactions.

-

IPC: Monitor by TLC (DCM:MeOH 9:1). A new UV-active spot indicates successful coupling.

-

Fluorinated Pyrrolidine Scaffolds: Enantiospecific Synthesis

The Mechanistic Rationale

The introduction of a fluorine atom into a pyrrolidine ring is a classic medicinal chemistry tactic. Fluorine acts as a bioisostere for the hydroxyl group but possesses high electronegativity. In the context of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine, the fluorine atom exerts an inductive electron-withdrawing effect that lowers the pK a of the adjacent amine. This increases the proportion of the un-ionized drug at physiological pH, drastically improving membrane permeability and oral bioavailability. Furthermore, the enantiospecific conversion from the (3S,4S) diol to the (3R,4R) fluoro-amine relies on a highly controlled Burgess-type transformation [3].

Synthetic Workflow

Fig 2: Enantiospecific synthesis of fluorinated pyrrolidine via Burgess-type transformation.

Self-Validating Protocol: Burgess-Type Fluorination

To achieve the (3R,4R) configuration from the (3S,4S) starting material[3], a double-inversion sequence is required:

-

Cyclic Activation:

-

Action: Treat (3S,4S)-1-benzylpyrrolidine-3,4-diol with sulfuryl chloride (SO 2 Cl 2 ) and pyridine in DCM at -78°C to form a cyclic sulfate.

-

Causality: Forming a cyclic sulfate locks the conformation and activates both carbon centers for subsequent nucleophilic attacks.

-

IPC: Isolate an aliquot and run FT-IR; the disappearance of the broad O-H stretch (~3300 cm −1 ) and appearance of strong S=O stretches (~1380 cm −1 ) validates cyclic sulfate formation.

-

-

Regioselective Fluorination (First Inversion):

-

Action: React the cyclic sulfate with Tetrabutylammonium fluoride (TBAF) in THF.

-

Causality: The naked fluoride ion performs an S N 2 attack at the C4 position, opening the ring and inverting the stereocenter at C4 from (S) to (R).

-

IPC: 19 F NMR is mandatory here. A characteristic multiplet between -180 ppm and -200 ppm confirms the covalent incorporation of fluorine.

-

-

Amination (Second Inversion):

-

Action: Treat the resulting fluoro-sulfate intermediate with sodium azide (NaN 3 ), followed by Staudinger reduction (PPh 3 , H 2 O).

-

Causality: The azide ion attacks the C3 position via S N 2, displacing the sulfate leaving group and inverting the C3 center from (S) to (R). The reduction yields the final (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.

-

Quantitative Data Summary

The reliable integration of (3S,4S)-1-benzylpyrrolidine-3,4-diol into scale-up manufacturing requires strict adherence to its physicochemical parameters[1].

| Parameter | Value / Specification | Relevance to Medicinal Chemistry |

| CAS Number | 90365-74-5 | Unique identifier for procurement and QA[1]. |

| Molecular Weight | 193.24 g/mol | Optimal low-MW fragment for lead generation. |

| Appearance | Off-white to light brown powder | Visual indicator of oxidation/degradation[6]. |

| Optical Activity | [α]D20 +33.6° (c=1.05, MeOH) | Critical QA metric to ensure enantiomeric excess (ee >97%) prior to synthesis. |

| Melting Point | 94 - 100 °C | Used for rapid purity verification via DSC. |

| Typical Alkylation Yield | 65% - 82% | High efficiency in forming nucleobase analogs[2]. |

Conclusion

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is far more than a simple chiral intermediate; it is a foundational architecture for advanced pharmacophore engineering. Whether utilized to manipulate the pseudorotation of nucleoside analogs for antiviral therapies or subjected to Burgess-type transformations to yield highly bioavailable fluorinated amines, its predictable stereochemistry and reactivity make it indispensable. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, researchers can ensure high-fidelity synthesis and accelerate the drug development pipeline.

References

-

Rejman D, Kočalka P, Buděšínský M, Pohl R, Rosenberg I. (2007). Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases. Tetrahedron, 63(5), 1243-1253.[Link]

-

Widlicka DW, et al. (2019). Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation. Organic Process Research & Development, 23(9), 1970-1978.[Link]

-

Poštová Slavětínská L, Rejman D. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 1967-1980.[Link]

Sources

Topic: (3S,4S)-1-benzylpyrrolidine-3,4-diol Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a cornerstone chiral building block in modern medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, decorated with a specific stereochemical arrangement of hydroxyl groups, is instrumental in the development of high-value pharmaceutical agents and chiral ligands.[1][2] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, governs its reactivity and utility in stereoselective transformations. This guide provides a comprehensive analysis of its crystal structure, beginning with its stereocontrolled synthesis and crystallization, followed by a detailed walkthrough of single-crystal X-ray diffraction (SC-XRD) methodology, and culminating in an in-depth interpretation of its molecular conformation and supramolecular architecture. The causality behind experimental choices and the implications of the structural findings for drug development are emphasized throughout.

Stereoselective Synthesis and Crystallization: The Foundation for Structural Analysis

The absolute configuration of a chiral molecule can only be definitively established through methods like X-ray crystallography if the synthesis itself provides enantiomerically pure material. For (3S,4S)-1-benzylpyrrolidine-3,4-diol, the synthesis leverages the chiral pool, starting from the readily available and inexpensive L-tartaric acid to ensure absolute stereochemical control from the outset.[3][4]

Rationale for Synthetic Strategy

The chosen synthetic pathway involves two critical stages:

-

Stage 1: Pyrrolidine Core Construction: L-tartaric acid is reacted with benzylamine to form an N-benzyl tartrimide. This step locks in the (3S,4S) stereocenters. Subsequent reduction of the cyclic imide, for instance with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or NaBH₄—BF₃·Et₂O, yields the desired (3S,4S)-1-benzylpyrrolidine-3,4-diol.[3][5] This approach is superior to non-stereoselective methods as it obviates the need for challenging chiral resolution steps later on.

-

Stage 2: Crystallization for X-ray Analysis: Obtaining high-quality single crystals is the most critical prerequisite for a successful SC-XRD experiment. The quality of the crystal directly impacts the resolution and accuracy of the final structure. Slow evaporation of a saturated solution is a standard and effective method. For this compound, single crystals suitable for diffraction have been successfully grown from an acetone solution.[5]

Experimental Protocol: Synthesis and Crystallization

Protocol 1: Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol [6]

-

Reaction Setup: Under an inert nitrogen atmosphere, cool a flask containing tetrahydrofuran (THF) (e.g., 3.6 L).

-

Addition of Reducing Agent: Slowly and carefully add Lithium Aluminum Hydride (LiAlH₄) (e.g., 61.2 g, 1.6 mol) to the cooled THF.

-

Substrate Addition: Prepare a THF solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (the tartrimide intermediate, e.g., 132.7 g, 0.6 mol) and add it dropwise to the LiAlH₄ suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the mixture to room temperature. Sequentially and slowly add ethyl acetate, water, and 5% aqueous NaOH solution to quench the excess LiAlH₄.

-

Purification: Filter the resulting mixture. The crude product is then purified by silica gel column chromatography to yield the target diol.

Protocol 2: Single Crystal Growth [5]

-

Solution Preparation: Dissolve the purified (3S,4S)-1-benzylpyrrolidine-3,4-diol in a minimal amount of warm acetone to create a saturated or near-saturated solution.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over several days, well-formed, optically clear crystals should appear. Carefully select a crystal of suitable size (typically 0.1-0.3 mm in each dimension) for mounting.[5]

Synthesis and Crystallization Workflow

Caption: Workflow from chiral precursor to analysis-ready single crystal.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[7][8] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation, which are essential for understanding the molecule's chemical behavior.[9]

Causality in Experimental Design

-

Radiation Choice: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used because its shorter wavelength provides access to a larger sphere of reciprocal space, resulting in higher resolution data suitable for small molecules.[5]

-

Temperature: Data collection is often performed at low temperatures (e.g., 100-120 K) using a cryostream.[9] While the reference structure was determined at 293 K, low-temperature collection is generally preferred as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

Instrumentation: A modern diffractometer, such as the Bruker APEXII CCD, uses a sensitive area detector to capture large portions of the diffraction pattern efficiently, significantly reducing data collection time.[5][10]

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal is mounted on a glass fiber or a loop and placed on a goniometer head in the X-ray beam.[9]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate diffraction spots. These spots are indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The instrument software calculates the optimal strategy to ensure high completeness and redundancy of the data.

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and an absorption correction (e.g., multi-scan) is applied to yield the final structure factors.[5]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. Software like SHELXS97 is highly effective for this step.[5][11] This initial map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL97).[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.

SC-XRD Analysis Workflow

Caption: The workflow for single-crystal X-ray structure determination.

Crystal Structure Analysis of (3S,4S)-1-benzylpyrrolidine-3,4-diol

The crystallographic analysis provides a wealth of quantitative data that defines the molecule's structure and its interactions within the crystal lattice.

Crystallographic Data Summary

The data presented below is derived from the published crystal structure, providing the fundamental parameters that define the solid-state arrangement.[5]

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₅NO₂ | Confirms the elemental composition of the molecule in the crystal. |

| Molecular Weight | 193.24 g/mol | Basic molecular property. |

| Crystal System | Monoclinic | Describes the shape of the unit cell (a ≠ b ≠ c; α = γ = 90°, β ≠ 90°). |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. This chiral space group confirms the enantiopure nature of the crystal. |

| a | 6.0244 (10) Å | Unit cell dimension. |

| b | 8.1033 (14) Å | Unit cell dimension. |

| c | 10.3981 (18) Å | Unit cell dimension. |

| β | 96.016 (2)° | The unique angle in the monoclinic system. |

| Volume (V) | 504.81 (15) ų | The volume of a single unit cell. |

| Z | 2 | Indicates there are two molecules of the compound in each unit cell. |

| Data Collection Temp. | 293 K | The temperature at which the diffraction data was collected. |

| R[F² > 2σ(F²)] | 0.032 | The residual factor (R-factor), a measure of the agreement between the model and the experimental data. A low value signifies a good fit. |

| wR(F²) | 0.105 | The weighted R-factor, a more robust indicator of refinement quality. |

| Goodness-of-Fit (S) | 1.03 | Should be close to 1.0 for a good refinement. |

Molecular Conformation

The analysis reveals that the five-membered pyrrolidine ring is not planar. Instead, it adopts a twisted envelope conformation .[5][12] This puckering is a key structural feature that minimizes steric strain and influences the spatial orientation of the substituents. Crucially, the two hydroxyl groups at positions 3 and 4 are arranged in a trans conformation , projecting on opposite sides of the ring.[5][12] This specific arrangement is a direct consequence of the L-tartaric acid precursor and is fundamental to its utility as a chiral director in synthesis.

Supramolecular Assembly: The Role of Intermolecular Interactions

The way individual molecules pack together to form the crystal lattice is directed by a network of non-covalent interactions. These interactions are not merely structural curiosities; they influence physical properties like melting point and solubility. In this crystal, the packing is stabilized by a combination of strong and weak hydrogen bonds.[5][12]

-

Hydrogen Bonding: A robust network of intermolecular hydrogen bonds dominates the crystal packing. Specifically, there are O—H···N and O—H···O interactions that link the molecules into a cohesive three-dimensional array.[5]

-

Weak C—H···π Interaction: In addition to classical hydrogen bonds, a weaker C—H···π interaction is observed. This involves a hydrogen atom from one molecule interacting with the electron cloud of the benzyl group's phenyl ring on an adjacent molecule, further contributing to the stability of the crystal packing.[5]

Table 2: Hydrogen Bond Geometry [5]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N1ⁱ | 0.82 | 2.13 | 2.918 (2) | 162 |

| O2—H2···O1ⁱⁱ | 0.82 | 2.14 | 2.914 (2) | 157 |

| C10—H10···Cg2ⁱⁱⁱ | 0.98 | 2.86 | 3.771 (2) | 155 |

| (Symmetry codes omitted for clarity; Cg2 is the centroid of the phenyl ring) |

Crystal Packing Visualization

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development and Asymmetric Synthesis

Understanding the precise, rigid, and chiral structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol is paramount for its application in drug development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][13] Its conformational rigidity helps reduce the entropic penalty upon binding to a biological target, potentially increasing ligand potency.[13]

-

Chiral Ligand Synthesis: The compound is a precursor to highly effective chiral phosphine ligands, such as DEGphos.[5] The well-defined trans-diol arrangement provides a perfect template for introducing phosphine groups with predictable spatial orientation, which is essential for creating the chiral environment needed in metal-catalyzed asymmetric hydrogenations.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Chiral diamines derived from this diol are used in synthesizing DPP-4 inhibitors, a class of drugs for treating type 2 diabetes.[1] The stereochemistry of the diamine is critical for the drug's interaction with the target enzyme. The crystal structure confirms the absolute configuration that leads to the therapeutically active enantiomer.

Conclusion

The single-crystal X-ray analysis of (3S,4S)-1-benzylpyrrolidine-3,4-diol provides an unambiguous determination of its three-dimensional structure. The molecule adopts a twisted envelope conformation with its vicinal diols in a trans arrangement, a direct outcome of its synthesis from L-tartaric acid. The crystal packing is stabilized by a network of O-H···N, O-H···O, and C-H···π interactions. This detailed structural knowledge is not merely academic; it provides the foundational blueprint that explains its efficacy as a chiral building block. For researchers in drug development, this structural data is critical for rational ligand design, understanding structure-activity relationships, and ensuring the stereochemical integrity of next-generation therapeutics.

References

-

Zhang, L., et al. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o928. Available at: [Link]

-

Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. Retrieved from [Link]

-